molecular formula C5H9FN2O3 B15201381 DL-threo-4-Fluoroisoglutamine

DL-threo-4-Fluoroisoglutamine

Cat. No.: B15201381
M. Wt: 164.14 g/mol
InChI Key: VNARKFMVXYXNIO-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-threo-4-Fluoroisoglutamine is a fluorinated amino acid derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The substitution of a hydrogen atom with a fluorine atom in biological molecules can lead to significant changes in their electronic properties while maintaining minimal steric effects. This compound is particularly notable for its use as an enzyme inhibitor and in the production of pharmacologically active peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DL-threo-4-Fluoroisoglutamine involves several steps. One common method is the Michael reaction, which allows for the synthesis of multi-gram quantities of the racemic mixture of all four stereoisomers . The resolution of the racemic mixture into enantiomerically pure forms can be challenging and expensive. Techniques such as recrystallization of N-chloroacetyl derivatives and subsequent resolution using aminoacylase have been employed to separate the diastereomers .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts and whole-cell systems for the selective degradation of specific isomers has been explored. For instance, bacteria such as Streptomyces cattleya and Proteus mirabilis have been used to selectively degrade the L-isomer, leaving the D-isomer intact .

Chemical Reactions Analysis

Types of Reactions: DL-threo-4-Fluoroisoglutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-threo-4-Fluoroisoglutamine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: DL-threo-4-Fluoroisoglutamine is unique due to its specific inhibitory mechanism and its effectiveness as a chain-terminating inhibitor. Its ability to act as an alternate substrate and produce a poor substrate for further reactions distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H9FN2O3

Molecular Weight

164.14 g/mol

IUPAC Name

(2S,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid

InChI

InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1

InChI Key

VNARKFMVXYXNIO-HRFVKAFMSA-N

Isomeric SMILES

C([C@@H](C(=O)N)N)[C@@H](C(=O)O)F

Canonical SMILES

C(C(C(=O)N)N)C(C(=O)O)F

Origin of Product

United States

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